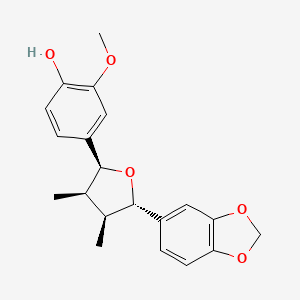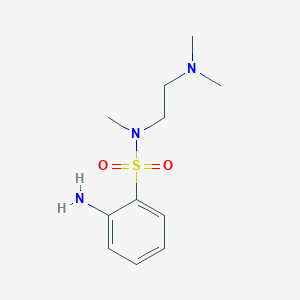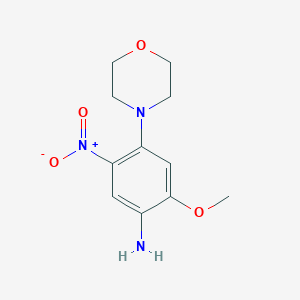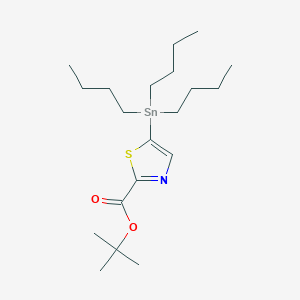
Chicanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chicanine is a lignan compound isolated from the fruit of Schisandra chinensis, a plant known for its medicinal properties. It is a phenylpropanoid derivative with significant biological activities, including anti-inflammatory and antioxidant effects .
Preparation Methods
Chicanine can be synthesized through a one-pot homologative γ-butyrolactonization reaction. This method involves the construction of the central γ-butyrolactone framework with the necessary β,γ-vicinal stereogenic centers. The process utilizes commercially available materials and is completed in five to eight steps . The industrial production of this compound typically follows similar synthetic routes, ensuring high yield and purity.
Chemical Reactions Analysis
Chicanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chicanine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of lignan synthesis and reactivity.
Biology: this compound is studied for its role in plant defense mechanisms and its interactions with various biological pathways.
Medicine: Due to its anti-inflammatory and antioxidant properties, this compound is investigated for potential therapeutic applications in treating inflammatory diseases and oxidative stress-related conditions.
Mechanism of Action
Chicanine exerts its effects primarily through the inhibition of LPS-induced phosphorylation of p38 MAPK, ERK 1/2, and IκB-α. These pathways are involved in the inflammatory response, and by inhibiting them, this compound exhibits significant anti-inflammatory activity . The molecular targets include various kinases and transcription factors that regulate inflammation and oxidative stress.
Comparison with Similar Compounds
Chicanine is compared with other lignan compounds such as:
- Fragransin A2
- Galbelgin
- Talaumidin
- Galbacin
These compounds share similar structural features but differ in their specific biological activities and synthetic routes. This compound’s unique combination of anti-inflammatory and antioxidant properties, along with its efficient synthetic pathway, distinguishes it from these related compounds .
Properties
Molecular Formula |
C20H22O5 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-[(2S,3R,4S,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C20H22O5/c1-11-12(2)20(14-5-7-16-18(9-14)24-10-23-16)25-19(11)13-4-6-15(21)17(8-13)22-3/h4-9,11-12,19-21H,10H2,1-3H3/t11-,12+,19+,20+/m1/s1 |
InChI Key |
JPDORDSJPIKURD-JJWOIWCPSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](O[C@@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C |
Canonical SMILES |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5,7-dimethyl-3-propanoyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13908452.png)
![4-[[3,5-bis(trifluoromethyl)phenoxy]methyl]-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13908458.png)







